methyl 4-[4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Description
Methyl 4-[4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a pyrrole-derived compound featuring a 4-methoxyphenyl group at position 1, a 4-methylbenzenesulfonyl (tosyl) group at position 3, and a methyl benzoate ester at position 2 of the dihydropyrrolone core. The structural complexity arises from its sulfonyl, methoxy, and ester substituents, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
methyl 4-[4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7S/c1-16-4-14-21(15-5-16)35(31,32)24-22(17-6-8-18(9-7-17)26(30)34-3)27(25(29)23(24)28)19-10-12-20(33-2)13-11-19/h4-15,22,28H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNAKOJNFHXKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Tosyl Group: The tosyl group can be introduced via a sulfonation reaction using tosyl chloride and a base such as pyridine.
Esterification: The benzoate ester is formed through an esterification reaction between the carboxylic acid and methanol in the presence of an acid catalyst.
Functional Group Modifications: Hydroxyl and methoxy groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of functional groups like hydroxyl and methoxy can influence its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 4-[4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the tosyl group can enhance its binding affinity to certain proteins, while the hydroxyl and methoxy groups can affect its solubility and membrane permeability.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target compound’s tosyl group (EWG) may enhance stability and polar interactions compared to analogs like Compound 25 (trifluoromethyl) or Compound 44 (chlorobenzoyl).
- Electron-Donating Groups (EDGs) : The 4-methoxyphenyl group (EDG) in the target compound may improve solubility and reaction yields relative to chloro-substituted analogs (e.g., Compound 17: 82.4% vs. Compound 18: 84.3%) .
Physicochemical Properties
Melting Points and Stability
The target compound’s tosyl and methoxy groups may confer a melting point between 160–250°C, aligning with sulfonyl-containing analogs.
Spectral Data Comparison
Infrared (IR) Spectroscopy
Biological Activity
Methyl 4-[4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate (CAS Number: 1021227-83-7) is a complex organic compound characterized by a unique structure that includes a pyrrole ring, benzoate ester, and various functional groups such as hydroxyl, methoxy, and tosyl groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure
The molecular formula of this compound is C26H23NO7S, with a molecular weight of approximately 493.53 g/mol. The structure can be represented as follows:
The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. The presence of the tosyl group can enhance binding affinity to specific proteins, while hydroxyl and methoxy groups can influence solubility and membrane permeability. These interactions may lead to modulation of enzymatic activities or receptor signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole compounds possess antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Pyrrole derivatives have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Case studies have reported that certain pyrrole-based compounds can effectively target cancer cells while sparing normal cells.
Research Findings
A summary of key research findings related to the biological activities of this compound is presented in the following table:
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrrole derivatives demonstrated that this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment for resistant infections .
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines revealed that compounds with similar structures induced significant cytotoxicity through apoptosis mechanisms. This suggests that methyl 4-[4-hydroxy...benzoate could be further explored for its anticancer properties .
Q & A
Q. What synthetic strategies are commonly employed to prepare methyl 4-[4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate?
- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic reactions. Key steps include:
- Pyrrole Ring Formation : Cyclocondensation of β-keto esters with amines or aldehydes under acidic or basic conditions. For example, the use of 4-methoxyphenyl groups may involve nucleophilic substitution or coupling reactions .
- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via sulfonylation reagents (e.g., tosyl chloride) in anhydrous solvents like dichloromethane, often requiring inert atmospheres .
- Esterification : Final esterification of the benzoic acid derivative using methanol and catalytic sulfuric acid or via diazomethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) are critical for isolating the pure product .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation relies on:
- Spectroscopy :
- 1H/13C NMR : Assign signals for the pyrrole ring protons (δ 5.5–6.5 ppm), sulfonyl group (δ 7.2–7.8 ppm for aromatic protons), and ester methyl (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹), sulfonyl (SO₂, ~1160–1315 cm⁻¹), and hydroxyl (OH, ~3385 cm⁻¹) groups .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the dihydro-1H-pyrrol-2-yl moiety .
- Elemental Analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What computational methods are used to predict the electronic and steric effects of substituents in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. This aids in understanding reactivity, such as the electron-withdrawing effect of the sulfonyl group .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) by analyzing binding affinities and conformational stability .
- Data Interpretation : Compare computed NMR/IR spectra with experimental data to validate models and resolve ambiguities (e.g., tautomerism in the pyrrole ring) .
Q. How can researchers address contradictions in spectroscopic data during structural validation?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proximity vs. COSY for coupling) to resolve overlapping signals in crowded regions (e.g., aromatic protons near the sulfonyl group) .
- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to track specific protons/carbons in complex spectra .
- Crystallographic Refinement : When X-ray data conflicts with NMR (e.g., rotational isomers), prioritize crystallography for absolute configuration but re-examine solvent effects in solution-state data .
Q. What metabolic pathways or degradation products are anticipated for this compound, and how are they studied?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. Likely pathways include:
- Hydrolysis : Ester cleavage to benzoic acid derivatives .
- Oxidation : Hydroxylation of the methoxyphenyl or methylbenzenesulfonyl groups .
- Stability Studies : Conduct accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) to identify hydrolytic byproducts .
Experimental Design Considerations
Q. How should reaction conditions be optimized to enhance yield and selectivity in the sulfonylation step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) vs. non-polar (toluene) to balance reactivity and solubility .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., over-sulfonylation) .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides and improve regioselectivity .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Solvent Pair Screening : Employ slow evaporation with solvent pairs (e.g., dichloromethane/hexane) to induce nucleation .
- Additives : Introduce trace co-solvents (e.g., ethyl acetate) or ionic liquids to modify crystal lattice energy .
- Temperature Gradients : Use gradient cooling (e.g., 25°C → 4°C over 48 hours) to grow larger, higher-quality crystals .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
